molecular formula C9H11BO3 B8200160 3-(1,3,2-Dioxaborinan-2-yl)phenol

3-(1,3,2-Dioxaborinan-2-yl)phenol

Cat. No.: B8200160
M. Wt: 177.99 g/mol
InChI Key: SMIXCZGRVNQJJN-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborinan-2-yl)phenol is an organoboron compound with the molecular formula C9H11BO3. It is characterized by a phenol group attached to a dioxaborinane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)phenol typically involves the reaction of phenol with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborinan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a palladium-boron complex, which undergoes transmetalation to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,2-Dioxaborinan-2-yl)phenol is unique due to its phenol group, which imparts specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and material science applications, where the phenol group can participate in various reactions .

Properties

IUPAC Name

3-(1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,11H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIXCZGRVNQJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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